(2R,3S)-3-Amino-3-(4-fluorophenyl)-2-hydroxypropanoic acid hydrochloride
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Overview
Description
(2R,3S)-3-Amino-3-(4-fluorophenyl)-2-hydroxypropanoic acid hydrochloride is a chiral compound with significant applications in various scientific fields. This compound is characterized by the presence of an amino group, a hydroxyl group, and a fluorophenyl group, making it a versatile molecule for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3S)-3-Amino-3-(4-fluorophenyl)-2-hydroxypropanoic acid hydrochloride typically involves the use of chiral starting materials and catalysts to ensure the desired stereochemistry. One common method involves the asymmetric synthesis using chiral auxiliaries or catalysts to introduce the chiral centers. The reaction conditions often include controlled temperatures, specific solvents, and precise pH levels to achieve high yields and purity.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow synthesis and automated reaction monitoring are employed to ensure consistent quality and high throughput.
Chemical Reactions Analysis
Types of Reactions
(2R,3S)-3-Amino-3-(4-fluorophenyl)-2-hydroxypropanoic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The amino group can be reduced to form amines or other derivatives.
Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like sodium hydride (NaH) and various alkyl halides are employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce amines or alcohols.
Scientific Research Applications
(2R,3S)-3-Amino-3-(4-fluorophenyl)-2-hydroxypropanoic acid hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a chiral auxiliary in asymmetric synthesis.
Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.
Medicine: It is investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: The compound is used in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
Mechanism of Action
The mechanism of action of (2R,3S)-3-Amino-3-(4-fluorophenyl)-2-hydroxypropanoic acid hydrochloride involves its interaction with specific molecular targets and pathways. The amino and hydroxyl groups allow it to form hydrogen bonds and other interactions with enzymes and receptors, influencing their activity. The fluorophenyl group can enhance the compound’s binding affinity and specificity for certain targets.
Comparison with Similar Compounds
Similar Compounds
- (2R,3S)-3-(4-Fluorophenyl)-2-oxiranecarboxylic acid
- (2R,3S)-2-(4-fluorophenyl)pyrrolidine-3-carboxylic acid hydrochloride
Uniqueness
(2R,3S)-3-Amino-3-(4-fluorophenyl)-2-hydroxypropanoic acid hydrochloride is unique due to its specific stereochemistry and functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C9H11ClFNO3 |
---|---|
Molecular Weight |
235.64 g/mol |
IUPAC Name |
(2R,3S)-3-amino-3-(4-fluorophenyl)-2-hydroxypropanoic acid;hydrochloride |
InChI |
InChI=1S/C9H10FNO3.ClH/c10-6-3-1-5(2-4-6)7(11)8(12)9(13)14;/h1-4,7-8,12H,11H2,(H,13,14);1H/t7-,8+;/m0./s1 |
InChI Key |
CNYHAXPYELEYRA-KZYPOYLOSA-N |
Isomeric SMILES |
C1=CC(=CC=C1[C@@H]([C@H](C(=O)O)O)N)F.Cl |
Canonical SMILES |
C1=CC(=CC=C1C(C(C(=O)O)O)N)F.Cl |
Origin of Product |
United States |
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